4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C18H11Cl2N5O2 and its molecular weight is 400.22. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
The compound likely interacts with its target, CDK2, by fitting into the active site of the enzyme. This interaction can inhibit the activity of CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Pharmacokinetics
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to have suitable pharmacokinetic properties, as indicated by their clogp values less than 4 and molecular weights less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization.
Result of Action
The inhibition of CDK2 can lead to significant alterations in cell cycle progression, potentially inducing apoptosis within cells . This can result in the reduction of cell proliferation, which may be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by the presence of different halogen atoms on the phenyl ring
Properties
IUPAC Name |
4-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-12-6-4-11(5-7-12)17(26)23-24-10-21-16-15(18(24)27)9-22-25(16)14-3-1-2-13(20)8-14/h1-10H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQWOHFNMJWFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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